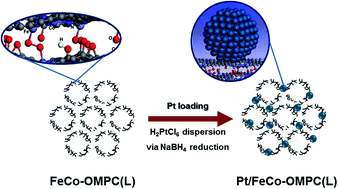Enhancement of oxygen reduction reaction activities by Pt nanoclusters decorated on ordered mesoporous porphyrinic carbons†
Journal of Materials Chemistry A Pub Date: 2016-03-08 DOI: 10.1039/C5TA09915C
Abstract
The high cost of Pt-based membrane electrode assemblies (MEAs) is a critical hurdle for the commercialization of polymer electrolyte fuel cells (PEFCs). Recently, non-precious metal-based catalysts (NPMCs) have demonstrated much enhanced activity but their oxygen reduction reaction (ORR) activity is still inferior to that of Pt-based catalysts resulting in a much thicker electrode in the MEA. For the reduction of mass transport and ohmic overpotential we adopted a new concept of catalyst that combines an ultra-low amount of Pt nanoclusters with metal–nitrogen (M–Nx) doped ordered mesoporous porphyrinic carbon (FeCo–OMPC(L)). The 5 wt% Pt/FeCo–OMPC(L) showed a 2-fold enhancement in activities compared to a higher loading of Pt. Our experimental results supported by first-principles calculations indicate that a trace amount of Pt nanoclusters on FeCo–OMPC(L) significantly enhances the ORR activity due to their electronic effect as well as geometric effect from the reduced active sites. In terms of fuel cell commercialization, this class of catalysts is a promising candidate due to the limited use of Pt in the MEA.


Recommended Literature
- [1] The investigation of mixed monolayers adsorbed from solution: octane and nonane mixtures on graphite
- [2] Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
- [3] A target-triggered exponential amplification-based DNAzyme biosensor for ultrasensitive detection of folate receptors†
- [4] Amorphous metal–organic frameworks for drug delivery†
- [5] Hydrophobic domain flexibility enables morphology control of amphiphilic systems in aqueous media†
- [6] Tailoring hierarchical meso–macroporous 3D scaffolds: from nano to macro
- [7] Some recent developments in chemistry teaching in schools
- [8] Succinate communicates pro-inflammatory signals to the host and regulates bile acid enterohepatic metabolism in a pig model†
- [9] Enantioselective Friedel–Crafts reactions in water catalyzed by a human telomeric G-quadruplex DNA metalloenzyme†
- [10] Bi nonstoichiometry and composition engineering in (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 ceramics










